molecular formula C26H18ClN3O2S2 B12191231 (5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12191231
M. Wt: 504.0 g/mol
InChI Key: XISNPTZRKCCEDL-UCQKPKSFSA-N
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Description

(5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorobenzyl chloride, phenylhydrazine, and thioamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound required for its various applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one stands out due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C26H18ClN3O2S2

Molecular Weight

504.0 g/mol

IUPAC Name

(5Z)-5-[[3-[3-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H18ClN3O2S2/c27-22-12-5-4-7-18(22)16-32-21-11-6-8-17(13-21)24-19(14-23-25(31)28-26(33)34-23)15-30(29-24)20-9-2-1-3-10-20/h1-15H,16H2,(H,28,31,33)/b23-14-

InChI Key

XISNPTZRKCCEDL-UCQKPKSFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)/C=C\5/C(=O)NC(=S)S5

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)C=C5C(=O)NC(=S)S5

Origin of Product

United States

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